(Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H20ClN3O2S and its molecular weight is 425.93. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound (Z)-3-((4-chloro-2,5-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile, with its structural complexity, has been a subject of interest in chemical synthesis and structural analysis. Research conducted by Frolov et al. (2005) demonstrated that the reduction of similar aryl acrylonitriles with lithium aluminum hydride in dry ether can afford (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing the potential for producing structurally related compounds through selective reduction processes Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005.
Molecular Engineering for Optoelectronic Devices
The design and synthesis of organic sensitizers for solar cell applications have greatly benefited from the molecular engineering of compounds with donor, electron-conducting, and anchoring groups. A study by Kim et al. (2006) on organic sensitizers, which share a conceptual framework with the target compound, highlighted the efficacy of these molecules in converting incident photons to current with high efficiency, indicating the potential application of similar compounds in photovoltaic devices Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006.
Corrosion Inhibition
The structural motifs present in the compound of interest are also found in molecules investigated for their corrosion inhibition properties. Kaya et al. (2016) performed a comprehensive study on thiazole and thiadiazole derivatives, assessing their efficacy in preventing iron corrosion through quantum chemical and molecular dynamics simulation studies. These findings suggest the potential of this compound and related compounds in corrosion inhibition applications Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016.
Herbicidal Activity
Research into the herbicidal activity of acrylonitrile derivatives has shown that specific substitutions on the acrylate moiety can result in compounds with significant herbicidal properties. Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating that certain derivatives exhibit excellent herbicidal activities. This highlights the potential for designing and synthesizing new herbicides based on the structural framework of the compound Wang, Li, Li, & Huang, 2004.
Properties
IUPAC Name |
(Z)-3-(4-chloro-2,5-dimethoxyanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S/c1-13-5-6-15(7-14(13)2)19-12-29-22(26-19)16(10-24)11-25-18-9-20(27-3)17(23)8-21(18)28-4/h5-9,11-12,25H,1-4H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBZOPCURKZVPU-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3OC)Cl)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=C(C=C3OC)Cl)OC)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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